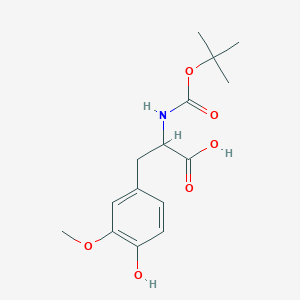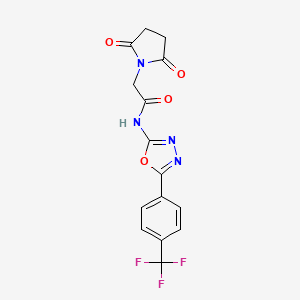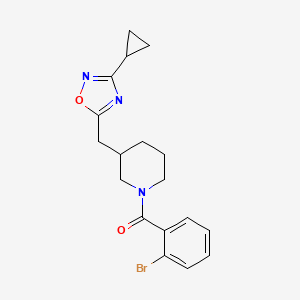
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO6 . It’s used in the pharmaceutical industry as an intermediate .
Molecular Structure Analysis
The molecular weight of this compound is 311.33 . The SMILES representation of its structure is OC1=CC=C(C=C1OC)CC(C(O)=O)NC(OC©©C)=O .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research has explored the enantioselective synthesis of neuroexcitant analogs using derivatives similar to the compound . For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, a neuroexcitant analog, using enantiomerically pure glycine derivatives, which are structurally related to your compound of interest (Pajouhesh et al., 2000).
Organic Acid Analysis in Microorganisms
Rimbault et al. (1993) analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. They identified various acids, including derivatives related to your compound (Rimbault et al., 1993).
Building Blocks for Polyamide Synthesis
Gómez et al. (2003) discussed the synthesis of chiral monomers from natural amino acids, where derivatives similar to the compound were used as building blocks for the synthesis of stereoregular polyamides (Gómez et al., 2003).
Structural Studies of Amino Acid Derivatives
Ravikumar et al. (2015) conducted structural studies on oxoindolyl α-hydroxy-β-amino acid derivatives, which are structurally related to your compound. They examined the diastereoselectivity of certain chemical reactions (Ravikumar et al., 2015).
Renin Inhibitory Peptides
Thaisrivongs et al. (1987) prepared derivatives related to your compound for use as synthetic intermediates in the preparation of enzyme inhibitors (Thaisrivongs et al., 1987).
Synthesis of Enantiomerically Pure β‐Amino Acids
Lakner et al. (2003) explored the synthesis of enantiomerically pure β-amino acids using derivatives related to the compound , highlighting its potential in stereoselective reactions (Lakner et al., 2003).
Asymmetric Synthesis of Amino Acids
Williams et al. (2003) reported on the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, demonstrating the use of related compounds in stereoselective synthesis processes (Williams et al., 2003).
Synthesis of Aza-Morita–Baylis–Hillman Adducts
Martelli et al. (2011) synthesized enantiomerically pure aza-Morita–Baylis–Hillman adducts using a process that involves compounds similar to your compound of interest (Martelli et al., 2011).
Brominations of Cyclic Acetals
Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, using processes involving derivatives similar to your compound (Zimmermann & Seebach, 1987).
Antioxidant, Anti-inflammatory, and Antiulcer Activity
Subudhi and Sahoo (2011) synthesized and evaluated the antioxidant, anti-inflammatory, and antiulcer activities of compounds structurally related to your compound of interest (Subudhi & Sahoo, 2011).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) reported on the N-tert-butoxycarbonylation of amines, showcasing the application of related compounds in the synthesis of protected amines (Heydari et al., 2007).
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDNEXWFJBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)
![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)
![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)

